molecular formula C14H16N2O2S B5011184 N-{2-[(2-furylmethyl)thio]ethyl}-N'-phenylurea

N-{2-[(2-furylmethyl)thio]ethyl}-N'-phenylurea

Cat. No. B5011184
M. Wt: 276.36 g/mol
InChI Key: TVWWSOIFPKTJAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives involves reactions that can yield complex structures with unique properties. For example, the synthesis of hexanuclear copper(I) clusters and cobalt(III) complexes from ethyl-phenyl-thiourea highlights the potential for creating multifaceted structures with thiourea as a foundation (Singh et al., 2015). These processes often involve elemental analyses, IR, and X-ray diffraction data to characterize the resulting complexes.

Molecular Structure Analysis

Thiourea derivatives exhibit diverse molecular structures, influenced by their synthesis methods. The crystal structure determination of 6-phenyl-5-phenylsulfonyl-1,2,3,4-tetrahydropyrimidine-2-thione from neutron powder diffraction data provides insights into the intricate arrangements possible within thiourea compounds (Rybakov et al., 2001). These structures often feature coordination numbers, bonding geometries, and intermolecular hydrogen bonding that contribute to their stability and functionality.

Chemical Reactions and Properties

The chemical behavior of thiourea derivatives is shaped by their molecular structure, enabling a range of reactions and properties. For instance, the electrochemical and photophysical study of phenyl, thienyl, and furyl substituted ethylenes reveals the relationship between molecular structure and functional properties, such as electronic features and oligomerization ability (Viglianti et al., 2017). These characteristics are essential for applications in material science and organic electronics.

Physical Properties Analysis

The physical properties of thiourea derivatives, including crystallography and thermal behavior, are crucial for their practical applications. Studies on the crystal structure and properties of N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea show how crystallography can influence the reactivity and interaction with other molecules (Hu et al., 2008). Understanding these properties is key to optimizing thiourea derivatives for specific uses.

Chemical Properties Analysis

The chemical properties of thiourea derivatives, such as reactivity and bonding characteristics, determine their suitability for various applications. For example, the facile synthesis and characterization of symmetric N-[(phenylcarbonyl)carbamothioyl]benzamide thiourea provide insights into the chemical behavior and potential uses of thiourea compounds in organic synthesis and material science (Silveira et al., 2018).

properties

IUPAC Name

1-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-14(16-12-5-2-1-3-6-12)15-8-10-19-11-13-7-4-9-18-13/h1-7,9H,8,10-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWWSOIFPKTJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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